2-Methyl-1H-indene
Overview
Description
2-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, where a methyl group is attached to the second carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a transition metal complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene . Another method involves the intramolecular acylation of 3-arylpropanoic acids or halides, which requires noncatalytic acid promoters .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclization of appropriate precursors under controlled conditions. The use of specific catalysts and solvents ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are often employed, using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Indanones and other oxygenated compounds.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted indenes, depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of resins and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in antimicrobial or therapeutic applications .
Comparison with Similar Compounds
Indene: The parent compound of 2-Methyl-1H-indene, lacking the methyl group.
1-Methyl-1H-indene: A similar compound with the methyl group attached to the first carbon of the indene ring.
2-Methylindene: Another name for this compound, emphasizing its structural similarity to indene.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the second carbon enhances its stability and alters its interaction with other molecules compared to its parent compound, indene.
Properties
IUPAC Name |
2-methyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXEHWHSLANOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176173 | |
Record name | 1H-Indene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-47-1 | |
Record name | 2-Methylindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDENE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-Methyl-1H-indene reacts with ozone?
A: Ozonolysis of this compound (1) leads to the formation of a stable secondary ozonide, 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin (2). Interestingly, this compound exhibits polymorphism, crystallizing into two different forms depending on the solvent used. Crystallization from dichloromethane yields the monoclinic form (2a), which contains two enantiomers within its structure. Conversely, using ethyl acetate as the solvent results in the orthorhombic modification (2b), a conglomerate of enantiomerically pure crystals. [] You can find the detailed crystallographic data in the cited research paper. []
Q2: Is there any information about the environmental fate of compounds related to this compound?
A: While the provided research doesn't directly address the environmental fate of this compound, it sheds light on the sorption-desorption behavior of indaziflam, a herbicide containing a this compound moiety, and its metabolites in various soil types. The study highlights that the sorption of these compounds is influenced by soil properties and the compound's structure, with indaziflam showing higher sorption than its metabolites. Understanding the sorption-desorption dynamics is crucial for assessing the potential mobility and persistence of these compounds in the environment. []
Q3: Are there any known applications of this compound derivatives in organometallic chemistry?
A: Research indicates that this compound can be used to synthesize electron-deficient η1-indenyl,η3-allylpalladium(II) complexes. These complexes, stabilized by dynamic non-covalent interactions, exhibit interesting fluxionality in solution, primarily through a process known as haptotropy, where the Pd(η3-allyl) unit appears to "oscillate" between two possible η1-indenyl configurations. []
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